molecular formula C15H12N2O2 B13690100 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile

Cat. No.: B13690100
M. Wt: 252.27 g/mol
InChI Key: GQNWRMCTVZISFB-UHFFFAOYSA-N
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Description

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups

Preparation Methods

The synthesis of 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-acetylbenzonitrile with 3-pyridylmethanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods ensure the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Acetyl-2-(3-pyridylmethoxy)benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups that confer unique reactivity and applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-acetyl-2-(pyridin-3-ylmethoxy)benzonitrile

InChI

InChI=1S/C15H12N2O2/c1-11(18)13-4-5-14(8-16)15(7-13)19-10-12-3-2-6-17-9-12/h2-7,9H,10H2,1H3

InChI Key

GQNWRMCTVZISFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)OCC2=CN=CC=C2

Origin of Product

United States

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